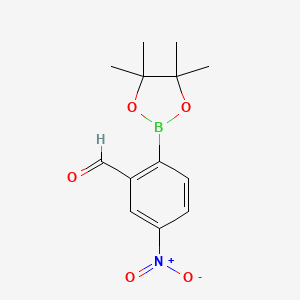

2-Formyl-4-nitrophenylboronic acid pinacol ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .

Synthesis Analysis

Protodeboronation of pinacol boronic esters is a significant process in their synthesis. This process has been reported to utilize a radical approach . A Matteson–CH2– homologation paired with this approach allows for formal anti-Markovnikov alkene hydromethylation .

Chemical Reactions Analysis

Pinacol boronic esters are involved in various chemical transformations, where the valuable boron moiety remains in the product. These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Applications De Recherche Scientifique

H2O2-Cleavable Poly(ester-amide)s Synthesis

A study reported the synthesis of H2O2-cleavable poly(ester-amide)s using 4-formylbenzeneboronic acid pinacol ester in a Passerini multicomponent polymerization process. These polymers are notable for their potential as H2O2-responsive delivery vehicles, with applications in controlled drug release. This approach leverages the compound's ability to degrade in the presence of hydrogen peroxide, offering a pathway for creating responsive materials (Cui et al., 2017).

Phosphorescence Properties of Arylboronic Esters

Arylboronic esters, including phenylboronic acid pinacol ester, exhibit unique phosphorescent properties at room temperature. This discovery expands the understanding of phosphorescent materials, suggesting these compounds could be used in the development of new phosphorescent materials without heavy atoms or carbonyl groups, a significant departure from traditional organic phosphorescent molecule design (Shoji et al., 2017).

Borylation-Coupling Sequence in Organic Synthesis

The compound's utility extends to palladium-catalyzed cross-coupling reactions, serving as a precursor for the synthesis of unsymmetrical 1,3-dienes. This application demonstrates its role in enhancing the diversity of organic synthetic methods, facilitating the production of complex organic molecules with high precision and efficiency (Takagi et al., 2002).

Fluoroarene Functionalization

Research has shown that 2-Formyl-4-nitrophenylboronic acid pinacol ester can be used in the nickel-catalyzed transformation of fluoroarenes into arylboronic acid pinacol esters. This process involves C-F bond activation and transmetalation, underscoring the compound's significance in facilitating the functionalization of fluoroarenes for various applications, including pharmaceuticals and material science (Zhou et al., 2016).

Ni-Catalyzed Carboacylation

The compound is also involved in Ni-catalyzed formal carboacylation reactions, representing a novel application in the synthesis of complex organic structures through C-N bond activation. This methodology provides a pathway for the efficient synthesis of benzyl-2,3-dihydro-1H-inden-1-ones, showcasing the compound's versatility in catalysis and organic synthesis (Walker et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)11-6-5-10(15(17)18)7-9(11)8-16/h5-8H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXQJVCGMUZAQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.